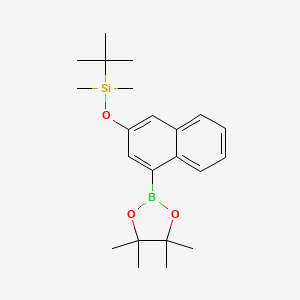
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanamine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Ethanamine Moiety: The ethanamine moiety is introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-ol: This compound features a hydroxyl group instead of an amine group.
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-thiol: This compound has a thiol group in place of the amine group.
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine derivatives: Various derivatives with different substituents on the pyrrolidine or phenyl rings.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring, phenyl group, and ethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1R)-1-(2-pyrrolidin-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-9(13)10-5-2-3-6-11(10)12-7-4-8-14-12/h2-3,5-6,9,12,14H,4,7-8,13H2,1H3/t9-,12?/m1/s1 |
InChI Key |
HCTDGQJSJKUBTD-PKEIRNPWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C2CCCN2)N |
Canonical SMILES |
CC(C1=CC=CC=C1C2CCCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


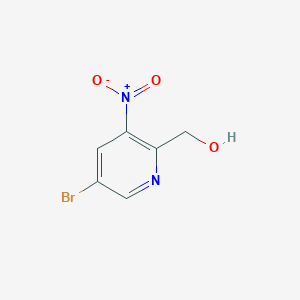

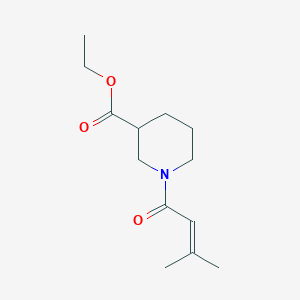
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
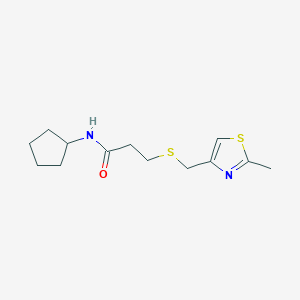
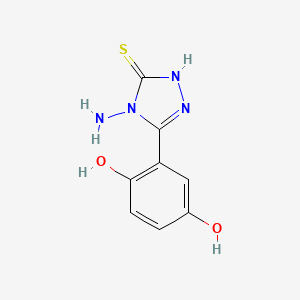
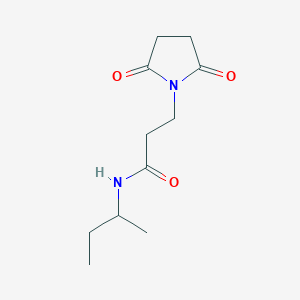
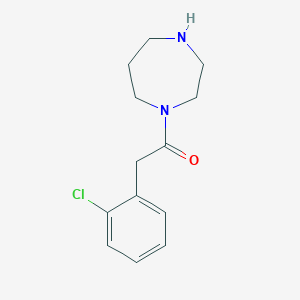
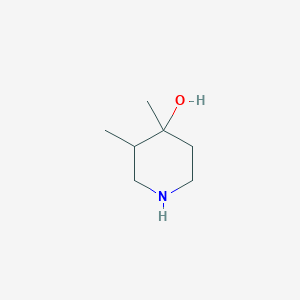

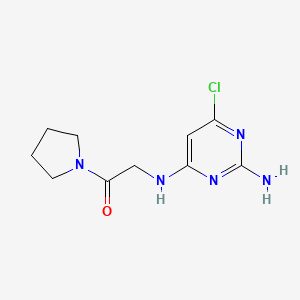
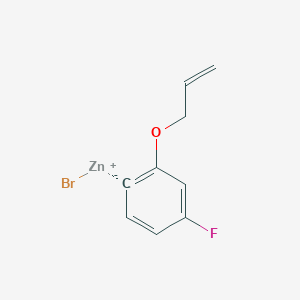
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
